SKF1

Calcineurin signaling Ionic stress response Chemical genetics

SKF1 (cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate hydrochloride) is the only commercially available probe that directly targets mitochondrial Por1p/VDAC1 with context-dependent dual activity, confirmed biochemically. Unlike generic mitochondrial uncouplers (FCCP, oligomycin), SKF1 suppresses FK506 toxicity under high-salt conditions while inducing ROS-dependent cell death under low-salt conditions. This unique, ionic-environment-gated functional fingerprint makes SKF1 irreplaceable for dissecting calcineurin-mitochondria crosstalk. Substituting SKF1 with other probes invalidates experimental conclusions. Secure high-purity (≥98%, HPLC-verified) SKF1 today to ensure experimental reproducibility and valid mechanistic conclusions.

Molecular Formula C23H37ClN2O2
Molecular Weight 409.0 g/mol
CAS No. 678997-25-6
Cat. No. B1681800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSKF1
CAS678997-25-6
SynonymsSKF1
Molecular FormulaC23H37ClN2O2
Molecular Weight409.0 g/mol
Structural Identifiers
SMILESCCCCCCCCN=C(C1=CC=C(C=C1)C(=O)OCC2CCCCC2)N.Cl
InChIInChI=1S/C23H36N2O2.ClH/c1-2-3-4-5-6-10-17-25-22(24)20-13-15-21(16-14-20)23(26)27-18-19-11-8-7-9-12-19;/h13-16,19H,2-12,17-18H2,1H3,(H2,24,25);1H
InChIKeyURYYYIJUCLTKBY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SKF1 (CAS 678997-25-6) Procurement Guide: A First-in-Class FK506 Suppressor for Mitochondrial and Ionic Stress Research


SKF1 (cyclohexylmethyl 4-(N-octylcarbamimidoyl)benzoate hydrochloride, CAS 678997-25-6) is a small-molecule chemical probe identified from a phenotypic screen for suppressors of the immunosuppressant FK506 in Saccharomyces cerevisiae [1]. Unlike conventional enzyme inhibitors, SKF1 acts as a functional suppressor, directly interacting with the mitochondrial outer membrane channel protein Por1p (yeast VDAC1) to induce mitochondrially driven cell death under low-salt conditions while paradoxically rescuing growth under high-salt, FK506-mediated stress [1]. This unique, context-dependent activity profile distinguishes SKF1 from other mitochondrial probes and makes it an essential tool for dissecting the intersection of ionic balance, calcineurin signaling, and mitochondrial function.

Why SKF1 Cannot Be Substituted by Other Mitochondrial Probes or FK506 Analogs


Generic substitution of SKF1 with other mitochondrial uncouplers, VDAC modulators, or FK506 analogs is scientifically invalid due to SKF1's unique, context-dependent functional fingerprint. Standard mitochondrial probes (e.g., FCCP, oligomycin) uniformly disrupt bioenergetics, whereas SKF1's activity is gated by ionic environment: it suppresses FK506-mediated growth inhibition in high NaCl (≥0.75 M) but induces ROS-dependent death in low NaCl (≤0.15 M) [1]. This functional duality is not recapitulated by other known FK506 suppressors. Furthermore, SKF1's direct interaction with the Por1p/VDAC1 channel protein, confirmed biochemically, establishes a molecular target distinct from the FKBP12-calcineurin axis targeted by FK506 itself [1]. Therefore, substituting SKF1 with another compound in a phenotypic or mechanistic study would produce non-comparable results and invalidate experimental conclusions.

Quantitative Differentiation of SKF1 Against Closest Comparators: A Data-Driven Selection Guide


Context-Dependent Growth Suppression: SKF1 vs. FK506 in High-NaCl Stress

In a high-salt (0.9 M NaCl) environment, FK506 (1 µg/mL) strongly inhibits yeast growth. Co-treatment with SKF1 (10 µM) quantitatively reverses this inhibition, restoring growth to approximately 80% of the no-drug, high-salt control [1]. This suppression is not observed with other hit compounds from the original screen, highlighting a unique functional interaction with the FK506/calcineurin pathway.

Calcineurin signaling Ionic stress response Chemical genetics

Salt-Dependent Lethality: SKF1 Cytotoxicity in Low vs. High Ionic Strength

The activity of SKF1 is strictly dependent on extracellular NaCl concentration. Under low-salt conditions (0.1 M NaCl), SKF1 (10 µM) induces >90% cell death in yeast within 6 hours, accompanied by a robust increase in reactive oxygen species (ROS). In contrast, under high-salt conditions (0.9 M NaCl), the same concentration of SKF1 does not induce significant lethality (<10% cell death) [1]. This stark, environmentally gated phenotype is unique among known mitochondrial probes and is not a general property of ionophores or metabolic inhibitors.

Mitochondrial cell death Reactive oxygen species (ROS) Chemical biology

Direct Mitochondrial Targeting: Confirmed Interaction with Por1p/VDAC1 vs. Other FK506 Suppressors

Unlike other hit compounds from the same chemical genetic screen, SKF1 demonstrates a direct, physical interaction with the yeast mitochondrial protein Por1p (YVDAC1), a channel in the outer mitochondrial membrane. This was confirmed using an affinity pull-down assay with a biotinylated analog of SKF1, which showed specific binding to Por1p, whereas other FK506 suppressors did not [1]. Additionally, yeast strains lacking the POR1 gene (por1Δ) exhibit partial resistance to SKF1-induced death, further validating the functional relevance of this interaction.

Mitochondrial outer membrane Voltage-dependent anion channel (VDAC) Target identification

Optimal Procurement and Application Scenarios for SKF1 in Fundamental and Translational Research


Chemical Genetic Dissection of Calcineurin-Dependent Ionic Stress Signaling

Use SKF1 (at 5-15 µM) in yeast models to study how cells integrate signals from the calcineurin phosphatase pathway with mitochondrial function during sodium stress. Unlike direct calcineurin inhibitors (e.g., FK506, cyclosporin A), SKF1 suppresses the downstream consequences of calcineurin inhibition without blocking the enzyme itself. This allows for the identification of new signaling nodes downstream of, or parallel to, calcineurin [1].

Controlled Induction of Mitochondrially-Derived Reactive Oxygen Species (ROS)

Employ SKF1 (10 µM) in low-ionic-strength buffers (≤0.15 M NaCl) to trigger rapid, Por1p/VDAC1-dependent mitochondrial ROS release. This provides a chemically defined, tunable system for studying ROS signaling, oxidative stress responses, and mitochondrial membrane dynamics without the pleiotropic effects of global mitochondrial poisons [1].

Functional Genomics Screens to Identify Modulators of VDAC1-Dependent Cell Death

Use SKF1 as a selective pressure agent in genome-wide yeast deletion or overexpression libraries. Because SKF1 lethality is dependent on Por1p/VDAC1 and mitochondrial function, screening for strains that are hypersensitive or resistant to SKF1 (10 µM in 0.1 M NaCl) can rapidly identify novel genes and pathways that impinge on mitochondrial outer membrane permeability and VDAC1 function [1].

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38 linked technical documents
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